molecular formula C8H9N3O2S B1434180 Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate CAS No. 1858251-07-6

Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate

Cat. No.: B1434180
CAS No.: 1858251-07-6
M. Wt: 211.24 g/mol
InChI Key: QVTLJXPYYBEIGK-UHFFFAOYSA-N
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Description

Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate is a heterocyclic compound featuring a fused thiazole-triazole core (thiazolo[2,3-c][1,2,4]triazole) substituted with a propanoate ester group at the 5-position. This structure combines the electron-rich thiazole ring with the versatile triazole system, which is known for diverse reactivity and biological activity. The propanoate ester enhances solubility in organic solvents and may serve as a prodrug motif, enabling hydrolysis to the corresponding carboxylic acid in biological systems.

Properties

IUPAC Name

methyl 3-([1,3]thiazolo[2,3-c][1,2,4]triazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-13-7(12)3-2-6-4-14-8-10-9-5-11(6)8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTLJXPYYBEIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CSC2=NN=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-thiazolo[2,3-c]triazol-5-ylpropanoate typically involves:

  • Construction of the fused thiazolo-triazole core via cyclization reactions involving precursors bearing thiazole and triazole functionalities.
  • Introduction of the propanoate side chain through alkylation or esterification reactions.
  • Final methylation of the propanoate group to yield the methyl ester.

This approach ensures the formation of the fused heterocyclic system with the desired substitution pattern.

Preparation of the Fused Thiazolo[2,3-c]triazole Core

The fused heterocyclic core is generally prepared by cyclization reactions involving thiazole derivatives and 1,2,4-triazole precursors. Common methods include:

Introduction of the Propanoate Side Chain

The propanoate moiety is introduced by:

Specific Process Details from Patent Literature

A patent (US10351556B2) describes a novel process for preparation of 1,3-thiazol-5-ylmethyl derivatives, which are structurally related compounds and provide insight into the preparation of methyl 3-thiazolo[2,3-c]triazol-5-ylpropanoate:

  • Step 1: Preparation of thiazol-5-yl-methanol intermediate : Starting from thiazole derivatives, thiazol-5-yl-methanol is synthesized.
  • Step 2: Reaction with alkyl haloformates : The thiazol-5-yl-methanol is reacted with methyl chloroformate or other suitable haloformates in the presence of a base and solvent to form the methyl ester derivative.
  • Step 3: Cyclization and purification : The reaction mixture is processed to induce cyclization forming the fused thiazolo-triazole ring system, followed by purification steps including crystallization to obtain the target compound in high purity.

Key reagents and conditions :

Step Reagents/Conditions Outcome
Thiazol-5-yl-methanol synthesis Thiazole derivatives, reducing agents Thiazol-5-yl-methanol intermediate
Esterification Methyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Methyl ester formation
Cyclization Acidic or basic conditions, reflux or controlled temperature Formation of fused thiazolo[2,3-c]triazole core

Alternative Synthetic Approaches and Precursors

Research Findings on Yields and Purity

  • The methylation step using diazomethane or methyl chloroformate typically achieves moderate to high yields (50-85%) depending on reaction conditions and purity of starting materials.
  • Cyclization reactions to form the fused heterocyclic core generally require reflux conditions and careful control of pH to maximize yield and minimize by-products.
  • Purification via recrystallization from ethanol or other solvents yields crystalline products with high purity (>95%) suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Typical Yield (%) Notes
Fused core formation Cyclization of thiazolyl hydrazines Acidic/basic conditions, reflux 60-80 Requires controlled temperature
Propanoate side chain introduction Alkylation with haloalkanoates or esterification Methyl chloroformate, base, solvent 50-85 Methyl chloroformate preferred
Methyl ester formation Esterification with diazomethane or methyl iodide Diazomethane in methanol, room temperature 55-75 Moderate yields, mild conditions
Purification Recrystallization Ethanol or suitable solvent - Produces crystalline high-purity solid

Chemical Reactions Analysis

Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization in DMSO can lead to the formation of charged N-substituted heteroaromatic compounds .

Scientific Research Applications

Chemical Synthesis

The synthesis of Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate typically involves multi-step procedures that include the formation of thiazole and triazole rings. Various methods have been reported for synthesizing derivatives of thiazolo[2,3-c][1,2,4]triazole, which include:

  • Condensation Reactions : The condensation of mercapto-triazoles with α-halogenocarbonyl compounds in acidic conditions is a common approach to synthesize thiazolo-triazole derivatives .
  • Cyclization Techniques : Intramolecular cyclization reactions are often employed to achieve the desired fused ring systems. Techniques such as microwave irradiation can enhance yields and reduce reaction times .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazolo[2,3-c][1,2,4]triazole structures possess significant antibacterial and antifungal properties. For instance:

  • Antibacterial Properties : The compound shows efficacy against various bacterial strains including Mycobacterium smegmatis, with minimum inhibitory concentrations indicating strong antibacterial potential compared to standard antibiotics like Ciprofloxacin and Rifampicin .
  • Antifungal Activity : Certain derivatives have been reported to exhibit antifungal properties that could be beneficial in agricultural applications as fungicides .

Anti-inflammatory and Analgesic Effects

Research indicates that thiazolo-triazole derivatives can exhibit anti-inflammatory and analgesic effects. These compounds can inhibit inflammatory pathways and reduce pain responses in animal models .

Anticancer Potential

This compound has shown promise as an anticancer agent. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For example:

  • Compounds with similar structures have been identified as potential inhibitors of phospholipid-dependent kinases, demonstrating significant cytotoxic activity against various cancer cell lines .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in agriculture and materials science:

  • Agricultural Uses : Its antifungal properties make it suitable for developing agricultural fungicides that can protect crops from fungal infections.
  • Material Science : The unique chemical structure of thiazolo-triazoles allows for their incorporation into polymers and other materials to enhance properties such as thermal stability and resistance to degradation.

Case Study 1: Antibacterial Evaluation

A series of synthesized thiazolo-triazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial efficacy compared to the parent compounds.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HT29) demonstrated that certain thiazolo-triazole derivatives exhibited cytotoxic effects by inducing apoptosis. The mechanism was linked to the inhibition of specific signaling pathways critical for cancer cell survival.

Mechanism of Action

The mechanism of action of Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to inhibit enzymes and disrupt biological processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate is best contextualized through comparison with related heterocyclic derivatives. Below is a systematic analysis:

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Key Properties/Applications Reference
This compound Thiazolo[2,3-c][1,2,4]triazole Propanoate ester at C5 Enhanced solubility; potential prodrug
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 1,2,4-Triazole Methylthio, phenyl, trimethoxyphenyl Anticandidal activity (inferred)
Thiazolo[2,3-c]triazole-pyrazole derivatives Thiazolo[2,3-c][1,2,4]triazole Pyrazole, dithiolan, thiophene Bioactivity modulation (e.g., antimicrobial)
(5Z)-2-(4-Methoxyphenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenyl-pyrazol-4-yl]methylene]thiazolo[3,2-b][1,2,4]triazol-6-one Thiazolo[3,2-b][1,2,4]triazolone Methoxyphenyl, pyrazolylmethylene, ketone Photophysical/biological applications

Functional Group Impact on Reactivity and Bioactivity

  • Propanoate Ester vs. Methylthio Groups: The ester group in the target compound contrasts with the methylthio substituents in ’s triazoles. While methylthio groups enhance electrophilicity and metal-binding capacity (relevant to catalytic applications), the ester group improves lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .
  • Thiazolo-Triazole vs. This difference may influence binding affinity in biological targets (e.g., enzymes) .
  • Substituent Complexity: Pyrazole and thiophene derivatives () exhibit extended π-conjugation, which could enhance electronic properties for optoelectronic applications. In contrast, the propanoate ester in the target compound prioritizes synthetic versatility and pharmacokinetic optimization .

Biological Activity

Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate is a compound belonging to the class of thiazolo[2,3-c][1,2,4]triazoles, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anticancer potential, and other pharmacological effects based on recent research findings.

Synthesis of this compound

The synthesis of thiazolo[2,3-c][1,2,4]triazole derivatives typically involves several methods such as electrophilic intramolecular heterocyclization and condensation reactions. The specific synthetic route for this compound may follow similar pathways as described in the literature for related compounds.

Antimicrobial Activity

Research has demonstrated that thiazolo[2,3-c][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Results : A study evaluated various derivatives and found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundGram-positive Activity (MIC μg/mL)Gram-negative Activity (MIC μg/mL)
Compound A816
Compound B48
This compoundTBDTBD

Anticancer Potential

The anticancer activity of thiazolo[2,3-c][1,2,4]triazole derivatives has been a significant focus of research. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

  • Case Study : In a recent study involving several synthesized derivatives including this compound:
    • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
    • Results : The compound exhibited IC50 values in the micromolar range against these cell lines indicating significant antiproliferative effects .
Cell LineIC50 (μM)
MCF-7TBD
HCT-116TBD
HepG2TBD

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, thiazolo[2,3-c][1,2,4]triazoles have shown potential in other areas:

  • Anti-inflammatory Properties : Compounds in this class have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The thiazole ring contributes to antioxidant activities which can be beneficial in reducing oxidative stress in various biological systems.

Q & A

Q. What are the common synthetic routes for preparing thiazolo-triazole fused heterocycles like Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate?

Thiazolo-triazole derivatives are typically synthesized via cyclocondensation reactions. A key method involves reacting 1,2,4-triazole-5-thiols with electrophilic reagents (e.g., α-haloketones or maleimides) in acidic media . For example:

  • Stepwise synthesis : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate is reacted with hydrazine hydrate to form intermediates, followed by cyclization with POCl₃ to yield fused triazole-thiadiazole systems .
  • One-pot synthesis : Thiol-containing triazoles undergo electrophilic cyclization with fluorinated carboxylic acids (e.g., trifluoroacetic acid) to generate thiazolo-triazole cores in high yields (up to 91%) .

Q. How is structural characterization of thiazolo-triazole derivatives performed?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclization. For example, thiazole protons typically resonate at δ 7.5–8.5 ppm .
  • X-ray crystallography : Resolves planarity of fused rings and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings in related compounds) .
  • Elemental analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can synthetic routes for thiazolo-triazole derivatives be optimized to improve yield and selectivity?

Optimization strategies include:

  • Catalyst selection : POCl₃ activates carbonyl groups for cyclization, improving electrophilicity .
  • Solvent effects : Acetic acid enhances cyclocondensation efficiency compared to polar aprotic solvents .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 30 min) and increases yield by 15–20% in triazole-thioether syntheses .

Table 1 : Comparison of synthetic methods for thiazolo-triazole derivatives

MethodYield (%)TimeKey ConditionsReference
Conventional cyclization49–6516 hPOCl₃, reflux
Microwave-assisted75–8530 minDMF, 100°C
One-pot fluorination912 hTrifluoroacetic acid, 80°C

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Multi-technique validation : Combine ¹H NMR, IR, and mass spectrometry to cross-verify substituent positions .
  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them with experimental data to resolve ambiguities .
  • High-resolution crystallography : Detects disorder in crystal structures (e.g., sulfur atom positions in thiadiazole rings) .

Q. What computational methods are used to predict the bioactivity of thiazolo-triazole derivatives?

  • Molecular docking : Targets enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential. Docking scores (e.g., binding energy ≤ −8.5 kcal/mol) correlate with experimental IC₅₀ values .
  • ADMET profiling : Predicts pharmacokinetic properties (e.g., logP ≤ 3.5 for optimal membrane permeability) .

Table 2 : Docking results for triazole-thiadiazole derivatives against 3LD6

CompoundBinding Energy (kcal/mol)H-BondsHydrophobic InteractionsReference
9c−9.234
3.1−8.725

Q. How do structural modifications (e.g., fluorination) impact physicochemical properties?

  • Electron-withdrawing groups (EWGs) : Fluorine atoms increase lipophilicity (logP +0.5) and metabolic stability .
  • Bulkier substituents : Reduce solubility (e.g., 4-isobutylphenyl decreases aqueous solubility by 40%) but enhance target affinity .

Methodological Considerations

Q. What experimental precautions are critical for handling thiazolo-triazole intermediates?

  • Moisture-sensitive steps : Use anhydrous solvents (e.g., DMF) and inert atmospheres for POCl₃-mediated reactions .
  • Purification : Recrystallize from ethanol-DMF (1:1) to remove unreacted thiols .

Q. How can regioselectivity challenges in triazole-thiazole cyclization be addressed?

  • Directing groups : Electron-donating groups (e.g., methoxy) at the para position favor cyclization at the C5 position of triazole .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions in thiolate intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate
Reactant of Route 2
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate

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